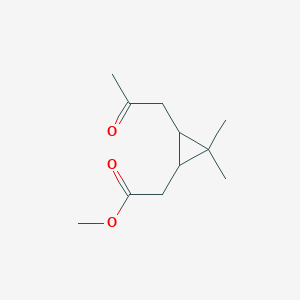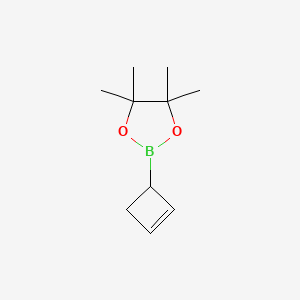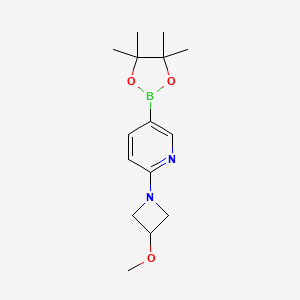
1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and features both sulfonyl chloride and oxo functional groups
Méthodes De Préparation
The synthesis of 1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride typically involves the chlorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The oxo group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate derivatives, which are key intermediates in various chemical processes. The oxo group can also participate in reactions, although its role is secondary compared to the sulfonyl chloride group .
Comparaison Avec Des Composés Similaires
1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride can be compared to other sulfonyl chlorides and thiomorpholine derivatives:
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacks the thiomorpholine ring structure.
Thiomorpholine-4-sulfonyl chloride: Similar structure but without the oxo group, leading to different reactivity and applications.
Chloromethylsulfonyl chloride: Another sulfonyl chloride with different substituents, leading to variations in reactivity and use.
Propriétés
Formule moléculaire |
C4H8ClNO3S2 |
|---|---|
Poids moléculaire |
217.7 g/mol |
Nom IUPAC |
1-oxo-1,4-thiazinane-4-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO3S2/c5-11(8,9)6-1-3-10(7)4-2-6/h1-4H2 |
Clé InChI |
SFBFHSMCWRIDTH-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CCN1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B12092278.png)







![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)




